3,4-Epoxybutyl-alpha-D-glucopyranoside
CAS No.:
Cat. No.: VC14483850
Molecular Formula: C10H18O7
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O7 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1 |
| Standard InChI Key | RZSIARIQGABJJE-NESWFBESSA-N |
| Isomeric SMILES | C1[C@H](O1)CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
| Canonical SMILES | C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3,4-Epoxybutyl-alpha-D-glucopyranoside is defined by the molecular formula , corresponding to a molecular weight of 250.25 g/mol . The compound’s structure integrates a D-glucopyranose ring linked via an alpha-glycosidic bond to a 3,4-epoxybutyl group. This configuration introduces strain from the epoxy ring, enhancing its reactivity toward nucleophilic residues in enzymes .
Stereochemical Configuration
The glucopyranosyl moiety adopts the -anomeric configuration, as indicated by the IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{2-[(2S)-oxiran-2-yl]ethoxy}oxane-3,4,5-triol . The (2S) designation of the oxirane (epoxide) group ensures spatial alignment critical for binding to beta-amylase’s catalytic pocket .
Physicochemical Properties
Key computed properties include:
The compound’s low partition coefficient (XLogP3-AA = -2) suggests high solubility in polar solvents, consistent with its role in aqueous enzymatic assays .
Mechanism of Enzymatic Inhibition
Interaction with Beta-Amylase
In barley beta-amylase (PDB ID: 2XGI), the compound acts as an irreversible inhibitor by covalently binding to the enzyme’s catalytic residues . The epoxy group undergoes nucleophilic attack by a glutamic acid residue (Glu491 in barley beta-amylase), forming a stable ester adduct that blocks substrate access .
Structural Insights from Crystallography
X-ray crystallography reveals that the glucopyranosyl moiety occupies the glycone-binding site, while the epoxybutyl group extends into the aglycone pocket . This dual binding mode ensures high specificity, as evidenced by a binding energy of calculated via molecular docking simulations .
Selectivity Across Glycosidases
While primarily characterized in beta-amylase systems, the compound’s epoxy group may confer cross-reactivity with other glycosidases featuring similar catalytic machinery. Comparative studies with alpha-glucosidases (e.g., 4-nitrophenyl-alpha-D-glucopyranoside ) are warranted to elucidate selectivity profiles.
Applications in Biochemical Research
Enzyme Inhibition Studies
3,4-Epoxybutyl-alpha-D-glucopyranoside serves as a tool compound for probing starch degradation pathways. In germinating barley grains, beta-amylase inhibition disrupts maltose production, enabling researchers to map downstream metabolic effects .
Agricultural Biotechnology
By modulating beta-amylase activity, this compound could regulate starch-to-sugar conversion in crops, potentially enhancing yield or stress tolerance. Field trials are needed to validate these applications.
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